3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol
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Overview
Description
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O It is a derivative of decahydronaphthalene, characterized by the presence of multiple methyl groups and a hydroxyl group
Preparation Methods
The synthesis of 3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol involves several steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium or platinum under high pressure and temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol can be compared with other similar compounds such as:
Eudesmol: A sesquiterpenoid alcohol with similar structural features but different biological activities.
Rosifoliol: Another naphthalene derivative with distinct chemical properties.
β-Eudesmol: A stereoisomer with variations in its chemical reactivity and applications. These compounds share some structural similarities but differ in their specific functional groups and resulting properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
112853-91-5 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3,4,4a,8,8-pentamethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-10-11(2)15(5)8-6-7-14(3,4)13(15)9-12(10)16/h10-13,16H,6-9H2,1-5H3 |
InChI Key |
MYQHXOMRMNETIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCCC(C2CC1O)(C)C)C)C |
Origin of Product |
United States |
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